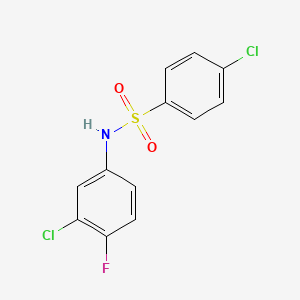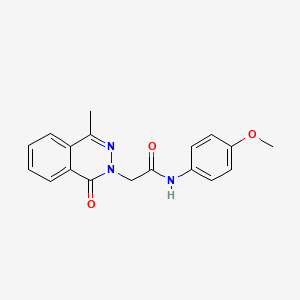![molecular formula C17H14F3N5O2 B5604820 2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)
2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Triazolopyrimidine derivatives, such as the one , are synthesized through several routes. An efficient solid-phase one-port synthesis method has been developed for creating novel triazolopyrimidine derivatives from biologically active morpholinone amine, yielding compounds with promising antimicrobial activities (Prajapati, Vilapara, & Naliapara, 2014). Another synthesis method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds to produce 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives (Zohdi, 1997).
Molecular Structure Analysis
The crystal structure and spectroscopic characterization of triazolopyrimidine derivatives have been extensively studied. For example, the novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques. Hirshfeld surface analysis and DFT calculations were also conducted to understand the molecular interactions and properties (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of diverse supramolecular synthons in the solid state. The electronic and intermolecular interactional characteristics of substituents at specific positions on the triazolopyrimidine core influence the compound's crystal structures by forming diverse supramolecular synthons (Chai et al., 2019).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, including their crystalline structure and supramolecular assemblies, are influenced by the type and position of substituents. For instance, different arrangements of molecules are observed in hydrated and anhydrous forms of these derivatives, showing the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining their physical properties (Boechat et al., 2014).
Chemical Properties Analysis
The chemical properties of triazolopyrimidine derivatives, including reactivity and tautomerization, are subjects of research interest. For instance, the study of imine-enamine tautomerism in dihydroazolopyrimidines reveals the impact of steric and electronic factors on the equilibrium positions of synthesized substances, highlighting the complexity of chemical behaviors in these compounds (Desenko et al., 1991).
作用机制
未来方向
The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine”, hold promise for future research due to their significant biological activities . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[1,5-a]pyrimidine-based drugs for the treatment of various diseases .
属性
IUPAC Name |
morpholin-4-yl-[5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)13-10-12(11-4-2-1-3-5-11)21-16-22-14(23-25(13)16)15(26)24-6-8-27-9-7-24/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELMOSUPGIMFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)
![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)
![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)


![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)
![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)

![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604807.png)

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)
![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)